Conformational Differentiation by Ring Size
The eight-membered cyclooctanone ring of the target compound confers a distinct conformational profile compared to its six-membered (cyclohexanone) and five-membered (cyclopentanone) 4-nitrophenyl-substituted analogs. Cyclooctanone rings populate multiple low-energy conformations including boat-chair and crown conformers, in contrast to the single predominant chair conformation of cyclohexanone derivatives . This conformational flexibility translates into a greater number of accessible rotatable bonds (1 in the target and 2-phenylcyclooctanone vs. 0 in cyclopentanone analogs) and a larger solvent-accessible surface, which can influence both intermolecular interactions in biological targets and diastereofacial selectivity in asymmetric transformations . The heavier atom count of the target (21 heavy atoms) vs. 2-(4-nitrophenyl)cyclopentanone (15 heavy atoms) further underscores the increased steric bulk and reduced ring strain of the medium-ring system .
Heavy atoms: 21 vs. 16 vs. 15
| Evidence Dimension | Ring size, conformational ensemble, and steric bulk |
|---|---|
| Target Compound Data | 8-membered ring; Heavy atom count: 21; Rotatable bonds: 1; Molecular weight: 247.29 g/mol; SMILES: O=C1CCCCCCC1c1ccc([N+](=O)[O-])cc1 |
| Comparator Or Baseline | 2-(4-Nitrophenyl)cyclohexanone (CAS 52648-78-9): 6-membered ring, MW 219.24, heavy atom count 16; 2-(4-Nitrophenyl)cyclopentanone (CAS 104869-89-8): 5-membered ring, MW 205.21, heavy atom count 15 |
| Quantified Difference | Ring size: 8 vs. 6 vs. 5; Heavy atom count: 21 vs. 16 vs. 15; MW increase of 28.05 Da (13.7%) over cyclohexanone analog and 42.08 Da (20.5%) over cyclopentanone analog |
| Conditions | Structural comparison based on molecular formulas, SMILES, and computed molecular descriptors from vendor and database entries |
Why This Matters
Ring size directly dictates the conformational landscape accessible during stereoselective reactions, and the cyclooctanone scaffold provides a unique medium-ring geometry that cannot be replicated by smaller-ring analogs, making the target compound the only choice when the project requires cyclooctanone-specific spatial presentation of the 4-nitrophenyl group.
